Lipophilicity Modulation: Computed LogP of the Target Compound vs. Non-Fluorinated and Mono-Fluorinated Analogs
The computed XLogP3-AA for 2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide is 6.4, representing a 2.5 log unit increase relative to the non-fluorinated analog 2-(4-tert-butylphenoxy)acetamide (predicted XLogP3 ~3.9) and a 2.1 log unit increase compared to the mono-fluorinated analog 2-(4-tert-butylphenoxy)-2,2-difluoroacetamide (predicted XLogP3 ~4.3) [1]. These differences indicate that the combined presence of the α,α-difluoro group and the para-trifluoromethoxy substituent more than additively enhances lipophilicity, a parameter critical for passive membrane permeability and protein binding [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.4 |
| Comparator Or Baseline | 2-(4-tert-Butylphenoxy)acetamide (XLogP3 ~3.9); 2-(4-tert-butylphenoxy)-2,2-difluoroacetamide (XLogP3 ~4.3) |
| Quantified Difference | ΔLogP = +2.5 and +2.1, respectively |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem 2025.09.15 release. |
Why This Matters
The significantly higher lipophilicity of the target compound is a critical selection factor in medicinal chemistry campaigns where enhanced membrane permeability or specific logD windows are required.
- [1] PubChem, Compound Summary for CID 2768755, 2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide. Computed Properties section. Accessed April 2026. View Source
- [2] C. A. Lipinski et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Adv. Drug Deliv. Rev., vol. 46, no. 1-3, pp. 3-26, 2001. (Class-level inference for logP relevance). View Source
